An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Octanol
An In-depth Technical Guide to the Core Physical and Chemical Properties of 2-Octanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Octanol, a secondary fatty alcohol, is a versatile organic compound with significant applications across various scientific and industrial domains. Its unique combination of a chiral center and a medium-length alkyl chain imparts specific physical and chemical characteristics that are leveraged in the synthesis of pharmaceuticals, the formulation of cosmetics, and the production of a wide array of industrial chemicals. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Octanol, complete with detailed experimental protocols and structured data for ease of reference and comparison.
Core Properties of 2-Octanol
The fundamental properties of 2-Octanol are summarized in the tables below, offering a quick reference for its key physical and identifying characteristics.
Table 1: General and Physical Properties of 2-Octanol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O | [1][2] |
| Molecular Weight | 130.23 g/mol | [1][2] |
| Appearance | Colorless, oily liquid | [1] |
| Odor | Characteristic, slightly aromatic | [1] |
| CAS Number | 123-96-6 | [1] |
| Melting Point | -38 °C | [1] |
| Boiling Point | 178.5 °C at 760 mmHg | [1] |
| Density | 0.8207 g/cm³ at 20 °C | [1] |
| Refractive Index (n_D^20) | 1.426 | [3] |
| Solubility in Water | 1.120 g/L at 25 °C | [1] |
| Solubility in Organic Solvents | Soluble in most organic solvents | [1] |
| Vapor Pressure | 0.031 mbar at 20 °C | [1] |
| 0.11 mbar at 30 °C | [1] | |
| 0.9 mbar at 50 °C | [1] | |
| log P (Octanol/Water Partition Coefficient) | 2.9 | [1] |
Table 2: Spectral Data for 2-Octanol
| Spectroscopic Technique | Key Data Points | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 0.89 (t, 3H), 1.18 (d, 3H), 1.2-1.5 (m, 10H), 1.68 (s, 1H, -OH), 3.80 (sextet, 1H) | [4][5] |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.1, 22.7, 23.4, 25.9, 29.5, 31.9, 39.5, 68.0 | [5] |
| Infrared (IR) Spectroscopy (Neat) | ν (cm⁻¹): ~3340 (broad, O-H stretch), ~2925 (C-H stretch), ~1115 (C-O stretch) | [6][7] |
| Mass Spectrometry (MS) | m/z: 45 (base peak), 59, 73, 87, 112 (M-18) | [8] |
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and the execution of common chemical reactions involving 2-Octanol.
Determination of Physical Properties
A logical workflow for the characterization of 2-Octanol's physical properties is outlined below.
Objective: To determine the boiling point of a liquid sample of 2-Octanol.
Materials:
-
Thiele tube
-
Thermometer (0-200 °C)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Bunsen burner or heating mantle
-
Mineral oil or silicone oil
-
Stand and clamp
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the side arm.
-
Add a small amount (1-2 mL) of 2-Octanol to the small test tube.
-
Place the capillary tube (sealed end up) into the test tube containing the 2-Octanol.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Suspend the thermometer and test tube assembly in the Thiele tube, making sure the oil level is above the sample.
-
Gently heat the side arm of the Thiele tube with a Bunsen burner or heating mantle.
-
Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[9][10][11] Record this temperature.
Objective: To determine the melting point of a solidified sample of 2-Octanol.
Materials:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (open at both ends)
-
Sample of 2-Octanol (pre-frozen)
-
Mortar and pestle (if needed to powder the frozen sample)
Procedure:
-
If the frozen 2-Octanol is not a fine powder, gently grind it using a pre-chilled mortar and pestle.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 10-15 °C below the expected melting point of 2-Octanol (-38 °C).
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).[12][13][14][15][16]
Objective: To accurately determine the density of liquid 2-Octanol.
Materials:
-
Pycnometer (a specific volume flask)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermometer
-
Water bath
-
Sample of 2-Octanol
-
Distilled water
Procedure:
-
Clean and thoroughly dry the pycnometer.
-
Weigh the empty, dry pycnometer on the analytical balance and record its mass (m₁).
-
Fill the pycnometer with distilled water and place it in a water bath set to a constant temperature (e.g., 20 °C) until the water reaches thermal equilibrium.
-
Ensure the pycnometer is completely full, with no air bubbles. The capillary in the stopper should be filled.
-
Carefully dry the outside of the pycnometer and weigh it. Record the mass (m₂).
-
Empty and dry the pycnometer completely.
-
Fill the pycnometer with 2-Octanol and repeat the thermal equilibration in the water bath at the same temperature.
-
Dry the outside of the pycnometer and weigh it. Record the mass (m₃).
-
The density of 2-Octanol (ρ_octanol) can be calculated using the following formula: ρ_octanol = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[3][4][17][18]
Objective: To determine the solubility of 2-Octanol in water.
Materials:
-
Test tubes with stoppers
-
Graduated pipettes or burettes
-
Vortex mixer or shaker
-
Analytical balance
-
Sample of 2-Octanol
-
Distilled water
Procedure:
-
Prepare a series of test tubes, each containing a known volume of distilled water (e.g., 10 mL).
-
To each test tube, add a precisely weighed amount of 2-Octanol, creating a range of concentrations.
-
Stopper the test tubes and agitate them vigorously using a vortex mixer or shaker for a set period (e.g., 30 minutes) to ensure thorough mixing.
-
Allow the mixtures to stand undisturbed until any undissolved 2-Octanol separates, forming a distinct layer or droplets.
-
Observe the test tubes to identify the lowest concentration at which a separate phase of 2-Octanol is visible. The solubility lies between this concentration and the highest concentration at which no separate phase is observed.
-
For a more quantitative measurement, the aqueous phase of a saturated solution can be carefully separated and its 2-Octanol content analyzed using techniques like gas chromatography.[1][19][20][21][22]
Key Chemical Reactions and Protocols
The chemical reactivity of 2-Octanol is primarily dictated by its secondary hydroxyl group. The following diagram illustrates the main reaction pathways.
Objective: To synthesize 2-Octanone via the oxidation of 2-Octanol using sodium hypochlorite (B82951) (bleach).
Materials:
-
2-Octanol
-
Glacial acetic acid
-
Sodium hypochlorite solution (household bleach)
-
Sodium bisulfite
-
Sodium hydroxide (B78521) solution
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Separatory funnel
-
Condenser
-
Thermometer
-
Stirring apparatus
Procedure:
-
In a three-necked round-bottom flask equipped with a stirrer, a thermometer, and a separatory funnel, combine 2-Octanol and glacial acetic acid.
-
Cool the flask in an ice bath.
-
Slowly add the sodium hypochlorite solution from the separatory funnel, maintaining the reaction temperature between 15-20 °C.
-
After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) at room temperature to ensure the reaction goes to completion.
-
To quench any excess oxidizing agent, add a solution of sodium bisulfite until a starch-iodide paper test is negative.
-
Neutralize the reaction mixture with a sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain crude 2-Octanone.
-
The product can be further purified by distillation.[6][23][24][25][26]
Objective: To synthesize an ester from 2-Octanol and a carboxylic acid (e.g., acetic acid) using an acid catalyst.
Materials:
-
2-Octanol
-
Carboxylic acid (e.g., glacial acetic acid)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, combine 2-Octanol, the carboxylic acid, and a few drops of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle for a designated period (e.g., 1-2 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Neutralize any remaining acid by washing with sodium bicarbonate solution.
-
Wash with saturated sodium chloride solution to aid in the separation of the layers.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess alcohol and any solvent by distillation to yield the ester product.[7][27][28][29][30]
Objective: To synthesize octenes through the acid-catalyzed dehydration of 2-Octanol.
Materials:
-
2-Octanol
-
Concentrated sulfuric acid or phosphoric acid (catalyst)
-
Sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place 2-Octanol in a distillation flask.
-
Slowly and carefully add a small amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up the apparatus for fractional distillation.
-
Gently heat the mixture. The lower-boiling octene products will distill over.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the collected distillate with sodium bicarbonate solution in a separatory funnel to remove any acidic impurities.
-
Dry the organic layer over anhydrous calcium chloride.
-
The product is a mixture of octene isomers, which can be analyzed and separated by gas chromatography if desired.[5][8][31][32][33]
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of 2-Octanol. The tabulated data offers a convenient reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis and chemical manipulation. A thorough understanding of these properties is essential for researchers, scientists, and drug development professionals working with this important chemical compound.
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